molecular formula C22H24N4O B1384633 1-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide CAS No. 2160555-53-1

1-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Cat. No.: B1384633
CAS No.: 2160555-53-1
M. Wt: 360.5 g/mol
InChI Key: DYPZVGXELGJCHD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano CUMYL-BUT7AICA involves the reaction of a pyrrolo[2,3-b]pyridine derivative with a cyanobutyl group. The reaction conditions typically include the use of solvents like DMF (dimethylformamide) and DMSO (dimethyl sulfoxide), with the reaction being carried out under controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of 4-cyano CUMYL-BUT7AICA follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The production is carried out in specialized facilities equipped to handle the chemicals and reaction conditions required for the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-cyano CUMYL-BUT7AICA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of 4-cyano CUMYL-BUT7AICA, which can be used for further research and analysis .

Scientific Research Applications

4-cyano CUMYL-BUT7AICA has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-cyano CUMYL-BUT7AICA involves its interaction with cannabinoid receptors in the body. It acts as an agonist for these receptors, mimicking the effects of natural cannabinoids. The molecular targets include the CB1 and CB2 receptors, which are part of the endocannabinoid system. The pathways involved in its action include the modulation of neurotransmitter release and the activation of various signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-cyano CUMYL-BUT7AICA include:

Uniqueness

4-cyano CUMYL-BUT7AICA is unique due to its specific structural configuration, which imparts distinct properties and interactions with cannabinoid receptors. Its cyanobutyl group differentiates it from other synthetic cannabinoids, leading to unique pharmacological effects and research applications .

Properties

IUPAC Name

1-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)pyrrolo[2,3-b]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c1-22(2,17-10-5-3-6-11-17)25-21(27)19-16-26(15-8-4-7-13-23)20-18(19)12-9-14-24-20/h3,5-6,9-12,14,16H,4,7-8,15H2,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPZVGXELGJCHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)NC(=O)C2=CN(C3=C2C=CC=N3)CCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501343264
Record name 1-(4-Cyanobutyl)-N-(2-phenylpropan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501343264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2160555-53-1
Record name 1-(4-Cyanobutyl)-N-(2-phenylpropan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501343264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
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1-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
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1-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
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1-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

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